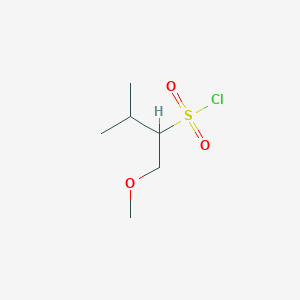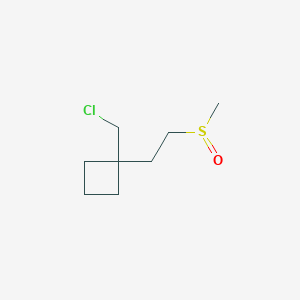
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a chloromethyl group and a 2-methanesulfinylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane can be achieved through several synthetic routes One common method involves the reaction of cyclobutane with chloromethylating agents under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation and sulfinylation processes. These processes would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted cyclobutane.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane depends on its specific interactions with molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The methanesulfinylethyl group may influence the compound’s reactivity and interactions through its electron-withdrawing properties.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the methanesulfinylethyl group, making it less versatile in certain reactions.
1-(2-Methanesulfinylethyl)cyclobutane:
Uniqueness
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane is unique due to the presence of both the chloromethyl and methanesulfinylethyl groups, which provide a combination of reactivity and functionalization options not found in similar compounds.
Propiedades
Fórmula molecular |
C8H15ClOS |
|---|---|
Peso molecular |
194.72 g/mol |
Nombre IUPAC |
1-(chloromethyl)-1-(2-methylsulfinylethyl)cyclobutane |
InChI |
InChI=1S/C8H15ClOS/c1-11(10)6-5-8(7-9)3-2-4-8/h2-7H2,1H3 |
Clave InChI |
PDTPNSJVELHMHC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCC1(CCC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


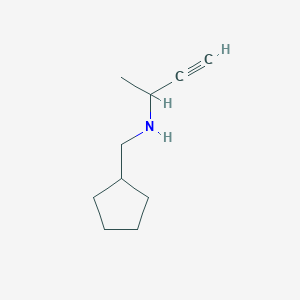

![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
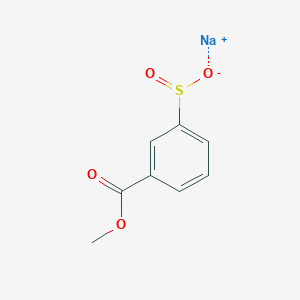
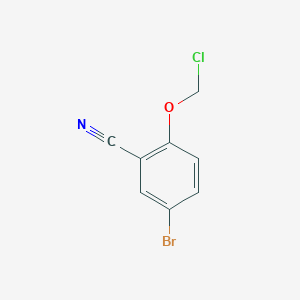


![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13187629.png)
![Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
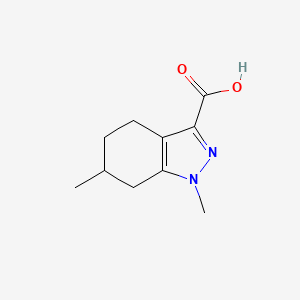
![1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane](/img/structure/B13187639.png)
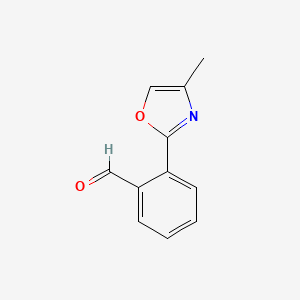
![[(4-Bromo-3-methylbutoxy)methyl]benzene](/img/structure/B13187650.png)
